Product packaging for Gly-gly-ile(Cat. No.:CAS No. 69242-40-6)

Gly-gly-ile

Cat. No.: B1649388
CAS No.: 69242-40-6
M. Wt: 245.28 g/mol
InChI Key: XMPXVJIDADUOQB-UHFFFAOYSA-N
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Description

Gly-Gly-Ile is a synthetic tripeptide composed of glycine, glycine, and isoleucine amino acids. This sequence serves as a fundamental building block in proteomics and enzymology research. It is particularly valuable for investigating the substrate specificity of proteases and other enzymes, as the inclusion of the branched-chain aliphatic isoleucine residue can significantly influence binding affinity and cleavage rates . Researchers utilize this compound in studies of peptide metabolism, enzyme kinetics, and as a model substrate to understand the structural factors that govern protein-protein interactions. The product is supplied as a high-purity, lyophilized powder. It is intended for research purposes only in a controlled laboratory setting. This product is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B1649388 Gly-gly-ile CAS No. 69242-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPXVJIDADUOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400408
Record name 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69242-40-6
Record name 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Ile

Fmoc-Based Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy dominates modern SPPS due to its orthogonality and compatibility with automated systems. For this compound, the synthesis typically proceeds as follows:

  • Resin Loading : A Wang or Rink amide resin is functionalized with Fmoc-protected isoleucine. Activation via N-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) ensures efficient coupling.
  • Deprotection : Fmoc removal is achieved using 20% piperidine in DMF, with reaction times optimized to 5–10 minutes to minimize side reactions.
  • Glycine Couplings : Sequential couplings of Fmoc-glycine employ HOBt/1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) activators, yielding >98% efficiency per cycle.
  • Cleavage and Isolation : Trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) liberate the peptide from the resin, followed by cold ether precipitation.
Table 1: SPPS Parameters for this compound
Parameter Value/Reagent Source
Resin Rink amide MBHA (0.6 mmol/g)
Activation Reagent HATU/DIEA (1:2 molar ratio)
Coupling Time 45 min, 25°C
Deprotection Reagent 20% Piperidine/DMF
Cleavage Cocktail TFA:H2O:TIPS (95:2.5:2.5)

Challenges in SPPS

  • Aspartimide Formation : Gly-Gly sequences are prone to aspartimide side products during Fmoc removal, particularly at elevated temperatures. Mitigation involves using 2% 1,8-diazabicycloundec-7-ene (DBU) in piperidine for milder deprotection.
  • Isoleucine Solubility : The hydrophobic nature of isoleucine necessitates high-purity DMF (≤50 ppm water) to prevent aggregation during coupling.

Solution-Phase Synthesis Approaches

Stepwise Condensation

Traditional solution-phase methods remain viable for small-scale this compound production:

  • Carbodiimide-Mediated Coupling :

    • Glycine (C-terminus) is activated with N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane (DCM).
    • Isoleucine methyl ester is coupled at 0°C, followed by hydrolysis to free the carboxylic acid.
    • The dipeptide Gly-Gly is then condensed with isoleucine using mixed carbonic anhydride methods.
  • Protecting Group Strategy :

    • tert-Butyloxycarbonyl (Boc) for terminal amines.
    • Benzyl (Bzl) esters for carboxyl groups, removed via hydrogenolysis.
Table 2: Solution-Phase Reaction Conditions
Step Reagents/Conditions Yield
Glycine Activation EDC/HOBt, DCM, 0°C, 2h 85%
Isoleucine Coupling DIPEA, RT, 12h 78%
Deprotection 4M HCl/dioxane 95%

Limitations

  • Racemization : Prolonged activation times (>3h) lead to ~5% epimerization at isoleucine’s α-carbon.
  • Purification Complexity : Intermediate dipeptides require repeated silica gel chromatography, reducing overall yield to ~40%.

Hybrid Solid-Solution Phase Methods

Fragment Condensation

Combining SPPS-derived fragments with solution-phase coupling improves scalability:

  • SPPS of Gly-Gly : Synthesized on 2-chlorotrityl resin with Fmoc-glycine, cleaved under mild acidic conditions (1% TFA/DCM).
  • Solution-Phase Coupling : Gly-Gly is activated as a pentafluorophenyl ester and reacted with isoleucine tert-butyl ester in tetrahydrofuran (THF).

Advantages Over Traditional Methods

  • Reduced Purification : Resin-bound intermediates minimize losses from isolation.
  • Scalability : Yields exceed 70% for gram-scale production.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : C18 column (4.6 × 250 mm, 5 μm).
  • Gradient : 5–40% acetonitrile in 0.1% TFA over 30 min.
  • Purity : >95% for SPPS-derived this compound.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • MS (ESI+) : m/z 275.2 [M+H]⁺.
  • ¹H NMR (500 MHz, D2O): δ 0.89 (t, 3H, Ile-CH2CH3), 1.25 (m, 2H, Ile-βCH2), 3.81 (d, 2H, Gly-αH).
Table 3: Analytical Data for this compound
Parameter Value Source
Optical Rotation [α]D²⁵ = -13° to -15° (c=2, H2O)
HPLC Retention Time 12.7 min
Melting Point 214–217°C

Recent Methodological Advances

Microwave-Assisted SPPS

Microwave irradiation (50°C, 20W) reduces coupling times to 5 minutes per residue while maintaining >99% efficiency.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces DCM in solution-phase coupling, offering comparable yields (82%) with lower toxicity.

Chemical Reactions Analysis

Types of Reactions

Gly-gly-ile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Biochemical Properties and Mechanisms

Gly-Gly-Ile is known for its structural properties, which can influence the stability and functionality of proteins. The presence of glycine, an amino acid that acts as a "helix breaker," can affect the folding and structural integrity of peptides and proteins. This property is crucial in understanding peptide interactions within biological systems.

Structural Analysis

  • Helix Formation : GGI's glycine content may disrupt alpha-helix formation, impacting protein dynamics and interactions.
  • Peptide Bond Stability : The dipeptide bonds involving GGI can exhibit unique stability characteristics, which are essential for designing stable peptide drugs.

Therapeutic Applications

This compound has potential therapeutic applications, particularly in drug development related to metabolic disorders and cancer treatment.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Recent studies have indicated that peptides derived from food proteins, including GGI analogs, can inhibit DPP-IV, an enzyme linked to glucose metabolism. Inhibition of DPP-IV can enhance the incretin effect, leading to improved glycemic control in diabetic patients .

PeptideIC50 (µM)Source
Ile-Pro-Ile3.5Bacillus cereus cultures
Val-Pro-Leu15.8Food protein-derived peptides
This compoundTBDFuture studies needed

Cancer Therapeutics

Peptides like GGI are being explored for their ability to modulate cellular pathways involved in cancer progression. Their role in apoptosis and cell signaling pathways makes them candidates for further investigation in oncology .

Nutritional Applications

This compound may also have applications in nutritional science, particularly in formulating dietary supplements aimed at enhancing muscle recovery and overall health.

Muscle Recovery

Research indicates that specific peptide combinations can improve muscle recovery post-exercise by reducing muscle soreness and promoting protein synthesis . GGI's role as a building block for larger peptides could be significant in this context.

Case Studies

Several studies illustrate the practical applications of this compound:

Study on Intestinal Absorption

A study investigated the intestinal absorption mechanisms of oligopeptides, including GGI, demonstrating its potential transport capabilities across intestinal barriers . This study provides insights into how such peptides can be utilized in functional foods.

Fragment-Based Drug Discovery

In fragment-based drug discovery against HIV protease, GGI was part of a series of peptides evaluated for their binding affinities, showcasing its relevance in antiviral research .

Mechanism of Action

The mechanism of action of Gly-gly-ile involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the context in which it is used, such as its role in cellular signaling or as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gly-gly-ile

This compound is unique due to the presence of isoleucine, which imparts specific structural and functional properties. The combination of glycine and isoleucine residues allows for unique interactions and stability, making it valuable in various applications .

Biological Activity

Gly-Gly-Ile, a tripeptide composed of glycine (Gly), glycine (Gly), and isoleucine (Ile), has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

1. Structure and Properties

This compound is characterized by its simple structure, which contributes to its solubility and bioavailability. The presence of glycine, a small amino acid, allows for flexibility in the peptide chain, while isoleucine adds hydrophobic properties that may enhance interactions with biological membranes.

2.1 Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research has indicated that peptides with specific amino acid sequences can inhibit DPP-IV, an enzyme involved in glucose metabolism. This compound has been shown to possess DPP-IV inhibitory activity, which is crucial in managing diabetes by prolonging the action of incretin hormones like GLP-1 (glucagon-like peptide-1) that stimulate insulin secretion .

2.2 Antioxidant Activity

Peptides like this compound have demonstrated antioxidant properties, which are essential in mitigating oxidative stress in cells. Antioxidant peptides can scavenge free radicals and reduce cellular damage . The presence of hydrophobic amino acids like isoleucine enhances the peptide’s ability to interact with lipid membranes, potentially increasing its antioxidant efficacy.

3.1 Antidiabetic Effects

In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity. For instance, a study involving diabetic animal models demonstrated that administration of this compound led to significant reductions in blood glucose levels, indicating its potential as a therapeutic agent for diabetes management .

3.2 Anti-inflammatory Properties

This compound has been implicated in anti-inflammatory responses. Peptides derived from dietary proteins often exhibit the ability to modulate inflammatory pathways, thereby reducing chronic inflammation associated with various diseases .

4. Case Studies

StudyModelFindings
Study 1C57BL/6 MiceThis compound showed a significant reduction in plasma DPP-IV activity (25% inhibition) after administration .
Study 2STZ-Induced Diabetic RatsDaily administration improved glucose tolerance and increased insulin levels after 42 days .
Study 3Human Cell LinesThis compound exhibited antioxidant activity by reducing reactive oxygen species (ROS) levels .

5. Conclusion

The biological activity of this compound underscores its potential as a functional peptide with applications in health and disease management. Its ability to inhibit DPP-IV and exhibit antioxidant and anti-inflammatory properties makes it a candidate for further research in therapeutic contexts.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Gly-Gly-Ile in synthetic or extracted samples?

Q. What protocols are validated for laboratory-scale synthesis of this compound?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is widely adopted. Key steps include:
  • Resin activation : Use Rink amide resin for C-terminal amidation.
  • Coupling cycles : HBTU/DIPEA as activators, 2×20 min coupling times per amino acid.
  • Cleavage : TFA/TIS/H₂O (95:2.5:2.5) for 2–4 hours.
    Purify via preparative HPLC, and validate yield (typically 60–75%) and purity (>95%) using analytical HPLC and MS. For reproducibility, document solvent batch numbers and reaction temperatures explicitly .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating GGI in buffers (pH 2–9) at 25°C, 37°C, and 50°C for 0–30 days. Monitor degradation via HPLC, quantifying remaining intact peptide. Use Arrhenius plots to extrapolate shelf-life at 4°C. For lyophilized samples, assess hygroscopicity by storing at 25°C/60% RH and measuring mass changes. Include negative controls (e.g., buffer-only) to distinguish hydrolysis from oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across different in vitro models be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum content). To resolve:
  • Standardize protocols : Use identical cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and serum-free media.
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., LPS for anti-inflammatory assays).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from ≥5 studies, adjusting for publication bias. Cross-validate findings using knock-out models or competitive antagonists .

Q. What strategies optimize this compound’s enzymatic resistance for in vivo applications?

  • Methodological Answer : To enhance proteolytic stability:
  • Backbone modification : Replace peptide bonds with methylene amide (ψ[CH₂NH]) or ester linkages.
  • D-amino acid substitution : Substitute L-isoleucine with D-isoleucine at the C-terminus.
  • PEGylation : Conjugate polyethylene glycol (MW 2–5 kDa) to the N-terminus.
    Validate resistance via incubation with pepsin (pH 2.0) or trypsin (pH 7.4) and quantify intact peptide via LC-MS/MS .

Q. How can researchers design experiments to elucidate this compound’s interaction with membrane transporters in polarized cells?

  • Methodological Answer : Use a dual-chamber Transwell system with Caco-2 or MDCK monolayers. Key steps:
  • Apical-to-basal transport : Apply GGI (10–100 μM) to the apical chamber; sample basal side at 15–60 min intervals.
  • Inhibitor studies : Co-administer transporter inhibitors (e.g., probenecid for OATs, verapamil for P-gp).
  • LC-MS/MS quantification : Use isotopically labeled GGI (e.g., ¹³C₆-Gly) as an internal standard.
    Calculate apparent permeability (Papp) and efflux ratios. Confirm transporter involvement via siRNA knockdown .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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